Cas no 1261833-53-7 (Methyl 4-nitro-3'-(trifluoromethoxy)biphenyl-2-carboxylate)

Methyl 4-nitro-3'-(trifluoromethoxy)biphenyl-2-carboxylate 化学的及び物理的性質
名前と識別子
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- Methyl 4-nitro-3'-(trifluoromethoxy)biphenyl-2-carboxylate
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- インチ: 1S/C15H10F3NO5/c1-23-14(20)13-8-10(19(21)22)5-6-12(13)9-3-2-4-11(7-9)24-15(16,17)18/h2-8H,1H3
- InChIKey: JUAJNPKPDOKYOU-UHFFFAOYSA-N
- SMILES: FC(OC1=CC=CC(=C1)C1C=CC(=CC=1C(=O)OC)[N+](=O)[O-])(F)F
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 8
- 重原子数量: 24
- 回転可能化学結合数: 4
- 複雑さ: 465
- トポロジー分子極性表面積: 81.4
- XLogP3: 4.4
Methyl 4-nitro-3'-(trifluoromethoxy)biphenyl-2-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A011009961-1g |
Methyl 4-nitro-3'-(trifluoromethoxy)biphenyl-2-carboxylate |
1261833-53-7 | 97% | 1g |
1,475.10 USD | 2021-07-05 | |
Alichem | A011009961-500mg |
Methyl 4-nitro-3'-(trifluoromethoxy)biphenyl-2-carboxylate |
1261833-53-7 | 97% | 500mg |
855.75 USD | 2021-07-05 | |
Alichem | A011009961-250mg |
Methyl 4-nitro-3'-(trifluoromethoxy)biphenyl-2-carboxylate |
1261833-53-7 | 97% | 250mg |
470.40 USD | 2021-07-05 |
Methyl 4-nitro-3'-(trifluoromethoxy)biphenyl-2-carboxylate 関連文献
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Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924
-
C. D. Andersson,S. H. Rondahl,M. M. Koza,B. Frick,F. Ekström,A. Linusson Phys. Chem. Chem. Phys., 2017,19, 25369-25379
-
Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310
-
Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
-
Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
-
Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
-
Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
-
Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
-
9. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
-
Ludivine Sandrin,Liliane Coche-Guérente,Amandine Bernstein,Hajra Basit,Pierre Labbé,Pascal Dumy,Didier Boturyn Org. Biomol. Chem., 2010,8, 1531-1534
Methyl 4-nitro-3'-(trifluoromethoxy)biphenyl-2-carboxylateに関する追加情報
Professional Introduction to Methyl 4-nitro-3'-(trifluoromethoxy)biphenyl-2-carboxylate (CAS No. 1261833-53-7)
Methyl 4-nitro-3'-(trifluoromethoxy)biphenyl-2-carboxylate, identified by its CAS number 1261833-53-7, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound belongs to the biphenyl family, characterized by its two fused aromatic rings, and incorporates several functional groups that enhance its chemical reactivity and potential biological activity.
The molecular structure of Methyl 4-nitro-3'-(trifluoromethoxy)biphenyl-2-carboxylate features a nitro group at the 4-position of one phenyl ring and a trifluoromethoxy group at the 3'-position of the other ring. Additionally, a carboxylate ester group is attached to the 2-position of the first phenyl ring. This unique arrangement of substituents makes it a versatile intermediate in synthetic chemistry, particularly in the development of novel heterocyclic compounds.
In recent years, there has been a growing interest in biphenyl derivatives due to their broad spectrum of biological activities. Studies have demonstrated that these compounds exhibit potential applications in various therapeutic areas, including anti-inflammatory, anticancer, and antimicrobial agents. The nitro and trifluoromethoxy groups in Methyl 4-nitro-3'-(trifluoromethoxy)biphenyl-2-carboxylate are particularly noteworthy, as they can influence the electronic properties and reactivity of the molecule, making it a valuable building block for further functionalization.
One of the most compelling aspects of Methyl 4-nitro-3'-(trifluoromethoxy)biphenyl-2-carboxylate is its role as a precursor in the synthesis of more complex pharmacophores. Researchers have utilized this compound to develop novel molecules with enhanced binding affinity and selectivity for target enzymes and receptors. For instance, modifications involving the nitro group can be reduced to an amine, allowing for further derivatization into biologically active amines. Similarly, the trifluoromethoxy group can be replaced with other functional groups to tailor the pharmacological properties of the resulting compounds.
The agrochemical industry has also shown interest in biphenyl derivatives due to their potential as pesticides and herbicides. The structural features of Methyl 4-nitro-3'-(trifluoromethoxy)biphenyl-2-carboxylate contribute to its ability to interact with biological targets in plants and pests, making it a promising candidate for developing next-generation agrochemicals. Recent studies have highlighted its efficacy in controlling certain resistant strains of weeds and insects, underscoring its significance in sustainable agriculture.
The synthesis of Methyl 4-nitro-3'-(trifluoromethoxy)biphenyl-2-carboxylate involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the nitro group typically involves nitration reactions, while the trifluoromethoxy group is often incorporated through nucleophilic substitution or metal-catalyzed cross-coupling reactions. These synthetic pathways highlight the compound's complexity and the expertise required to produce it in high yields and purity.
In conclusion, Methyl 4-nitro-3'-(trifluoromethoxy)biphenyl-2-carboxylate (CAS No. 1261833-53-7) is a multifaceted compound with significant potential in pharmaceutical and agrochemical applications. Its unique structural features and reactivity make it an invaluable intermediate for synthesizing novel bioactive molecules. As research continues to uncover new applications for biphenyl derivatives, Methyl 4-nitro-3'-(trifluoromethoxy)biphenyl-2-carboxylate is poised to play a crucial role in advancing drug discovery and sustainable agricultural practices.
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